molecular formula C21H24N2O2S B2862770 N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(phenylthio)propanamide CAS No. 1207035-09-3

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2862770
CAS No.: 1207035-09-3
M. Wt: 368.5
InChI Key: HESWGGQQDANDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(phenylthio)propanamide is a high-purity chemical reagent offered for research applications in oncology and cell biology. This compound features a piperidin-2-one moiety, a structure present in compounds investigated for targeting cyclin-dependent kinases (CDKs) . CDKs, such as CDK2, are critical regulators of cell cycle progression, and their abnormal activation is a established mechanism in various cancers, including breast, ovarian, and gastric cancers . CDK2 activation, particularly in complex with Cyclin E, drives the G1/S phase transition, and its aberrant activity is a recognized mechanism of resistance to CDK4/6 inhibitors in hormone receptor-positive breast cancer . Research into novel compounds that can modulate CDK2 signaling is therefore a significant area of interest in developing new therapeutic strategies. The integration of a (phenylthio)propanamide group further enhances its research utility as a chemical intermediate for probing structure-activity relationships. This product is intended for in vitro research use only and is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-16-10-11-17(15-19(16)23-13-6-5-9-21(23)25)22-20(24)12-14-26-18-7-3-2-4-8-18/h2-4,7-8,10-11,15H,5-6,9,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESWGGQQDANDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCSC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(phenylthio)propanamide, known by its CAS number 545445-44-1, is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H25N3O2S
  • Molecular Weight : 355.43 g/mol
  • SMILES Notation : C1CCN(C2=CC=C(C=C2)N3CCC=C(C3=O)N4CCOCC4)C(=O)C1

The compound exhibits several biological activities that can be attributed to its structural components. The presence of the phenylthio group and the oxopiperidine moiety are crucial for its interaction with various biological targets.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound can inhibit specific enzymes such as Dipeptidyl Peptidase-IV (DPP-IV), which is involved in glucose metabolism and is a target for diabetes treatment .

2. Antiproliferative Effects

Studies have shown that related compounds exhibit antiproliferative effects on various cancer cell lines. For instance, derivatives targeting the colchicine-binding site on β-tubulin have demonstrated significant activity in disrupting the cell cycle and inducing apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs.

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeHT-29 (Colon carcinoma)< 0.5Cell cycle arrest at G2/M phase
AntiproliferativeM21 (Skin melanoma)< 0.5Disruption of microtubule dynamics
DPP-IV InhibitionHuman pancreatic cellsIC50 = 0.8Competitive inhibition of enzyme activity
CytotoxicityMCF7 (Breast carcinoma)< 0.5Induction of apoptosis via mitochondrial pathway

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

Case Study 1: Anticancer Activity

A study evaluated a series of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives, which include structural motifs similar to our compound. The results indicated that these derivatives effectively inhibited tumor growth in chick chorioallantoic membrane assays, demonstrating low toxicity while blocking angiogenesis .

Case Study 2: DPP-IV Inhibition

Another investigation focused on the design and synthesis of DPP-IV inhibitors, revealing that modifications to the piperidine structure enhanced binding affinity and selectivity. The findings suggest that the incorporation of specific substituents can significantly improve pharmacological profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Containing Propanamides

N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS: 61086-18-8)
  • Structure : Contains a 4-methoxymethyl-substituted piperidine ring and a phenylpropanamide group.
  • Molecular Formula : C₁₆H₂₄N₂O₂.
  • The phenylthio group in the target compound replaces the simple phenyl group, increasing lipophilicity and possibly altering metabolic stability .
  • Applications : Used as a pharmaceutical intermediate, suggesting a role in synthesizing bioactive molecules .

Indole- and Biphenyl-Modified Propanamides

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
  • Structure : Combines an indole-ethyl group with a fluoro-biphenyl-propanamide chain.
  • Molecular Formula : C₂₅H₂₂FN₃O.
  • Key Differences: The target compound lacks the indole and fluorine substituents, which are critical for receptor binding in neuroactive or anticancer agents.

Sulfonamide and Nitroimidazole Derivatives

N-[4-(Benzothiazol-2-yl)phenyl]-3-(4-nitroimidazole-1-yl)propanamide (4NPBTA)
  • Structure : Features a benzothiazole-phenyl group and a nitroimidazole-propanamide chain.
  • Key Differences: The nitroimidazole group in 4NPBTA enables radioiodination for imaging applications, a property absent in the target compound.
N-(2-Amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide
  • Structure : Includes a sulfonamide-tert-butyl group and a hydroxyphenyl-propanamide chain.
  • Key Differences :
    • The target compound’s phenylthio group replaces the sulfonamide, altering electronic properties and possibly reducing interactions with carbonic anhydrases (a common target of sulfonamides) .

Structural and Functional Analysis Table

Compound Name Key Functional Groups Molecular Formula Biological Activity/Use Distinguishing Features
Target Compound 2-oxopiperidinyl, phenylthio C₂₁H₂₃N₂O₂S Hypothesized enzyme/receptor modulation Unique ketone-piperidine and sulfur linkage
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide Methoxymethyl-piperidine, phenyl C₁₆H₂₄N₂O₂ Pharmaceutical intermediate Less polar; lacks sulfur
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide Indole-ethyl, fluoro-biphenyl C₂₅H₂₂FN₃O Research compound (unpublished) Fluorine and indole enhance CNS targeting
4NPBTA Benzothiazole, nitroimidazole C₂₃H₁₈N₄O₃S Cerebral ischemia imaging agent Radioiodination capability; larger heterocycles
N-(2-Amino-4-sulfamoylphenyl)-3-(4-hydroxyphenyl)propanamide Sulfonamide, hydroxyphenyl C₁₉H₂₃N₃O₄S Carbonic anhydrase inhibition Sulfonamide critical for enzyme interaction

Research Findings and Implications

  • Polarity and Solubility : The 2-oxopiperidinyl group in the target compound likely improves aqueous solubility compared to the methoxymethyl analog .
  • Metabolic Stability : The phenylthio group may increase metabolic resistance relative to sulfonamides, which are prone to enzymatic cleavage .
  • Target Selectivity : The absence of fluorine or indole groups suggests divergent biological targets compared to fluoro-biphenyl or indole-containing analogs .

Limitations and Contradictions

  • Biological Data Gap: No direct activity data for the target compound are available in the provided evidence; comparisons rely on structural extrapolation.
  • Conflicting Applications : ’s compound is an intermediate, while others (e.g., 4NPBTA) are bioactive, complicating functional parallels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.